2-{3-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-{3-[2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiazole rings, followed by their coupling with the phenyl and isoindole moieties. Common reagents used in these reactions include hydrazines, thioamides, and various aryl halides. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The use of high-throughput screening and optimization techniques would be essential to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-{3-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3
Properties
IUPAC Name |
2-[3-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O2S/c37-30-25-16-7-8-17-26(25)31(38)35(30)24-15-9-14-23(18-24)28-20-39-32(33-28)36-29(22-12-5-2-6-13-22)19-27(34-36)21-10-3-1-4-11-21/h1-18,20,29H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPAYTXJTJMILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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